pyrido[2,3-d]pyrimidine-2,4-diamine

DHFR Inhibition Antifolate Selectivity Pneumocystis jirovecii

The unsubstituted pyrido[2,3-d]pyrimidine-2,4-diamine core (MW 161.16) serves as a versatile scaffold for selective inhibitor design. Biological activity arises only upon substitution at positions 5, 6, or 7. For DHFR programs, 6-substituted derivatives (e.g., OAAG324) achieve 9.0-fold selectivity over human DHFR; for mTOR, 5,7-substituted KU-63794 delivers ~10 nM IC50 with >3,000-fold PI3K sparing; for PTP1B, 7-phenyl substitution yields >30-fold selectivity over TCPTP. Procure the core for custom derivatization into these or novel series.

Molecular Formula C7H7N5
Molecular Weight 161.2
CAS No. 2312-91-6
Cat. No. B6165648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrido[2,3-d]pyrimidine-2,4-diamine
CAS2312-91-6
Molecular FormulaC7H7N5
Molecular Weight161.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[2,3-d]pyrimidine-2,4-diamine (CAS 2312-91-6): Core Scaffold for Differentiated Kinase and Reductase Inhibitor Procurement


Pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic scaffold that serves as the structural basis for multiple classes of potent, selective small-molecule inhibitors. The unsubstituted core (CAS 2312-91-6, MW 161.16 g/mol) [1] features a fused pyridine-pyrimidine bicycle with two amino groups at positions 2 and 4, enabling key hydrogen-bond interactions with biological targets. This scaffold has been elaborated into differentiated chemical series targeting dihydrofolate reductase (DHFR) [2], mammalian target of rapamycin (mTOR) kinase [3], and protein tyrosine phosphatase 1B (PTP1B) [4], each requiring distinct substitution patterns. The core properties—including its hydrogen-bonding capacity and synthetic tractability at multiple positions—make it a verifiable starting point for lead optimization across diverse therapeutic programs.

Why Generic Pyrido[2,3-d]pyrimidine-2,4-diamine Substitution Fails: Substitution-Dependent Pharmacology Across Three Target Classes


Procurement of the unsubstituted pyrido[2,3-d]pyrimidine-2,4-diamine core alone does not confer biological activity; functional differentiation arises entirely from specific substitution patterns at positions 5, 6, and 7. In DHFR inhibition, 6-substituted derivatives such as OAAG324 achieve a 9.0-fold selectivity window for Pneumocystis jirovecii DHFR (Ki 2.7 nM) over human DHFR (Ki 24.4 nM) [1], a profile that cannot be replicated by generic core alone. For mTOR kinase, 5- and 7-substituted derivatives (e.g., KU-63794) achieve mTOR IC50 ~10 nM with >3,000-fold selectivity over PI3K isoforms [2]. For PTP1B inhibition, 7-phenyl substitution imparts target selectivity, with derivatives showing IC50 values in the low micromolar range and selectivity over the closely related phosphatase TCPTP [3]. Each application requires a specific, documented substitution vector—interchange with unsubstituted core or generic analogs will not reproduce these pharmacological profiles.

Quantitative Differentiation Evidence: Pyrido[2,3-d]pyrimidine-2,4-diamine Derivatives vs. Closest Comparators


DHFR Selectivity: OAAG324 Achieves 9.0-Fold Selectivity for P. jirovecii DHFR over Human DHFR vs. Trimethoprim and Methotrexate Comparators

The pyrido[2,3-d]pyrimidine-2,4-diamine derivative OAAG324 (2,4-diamino-6-[(2′,5′-dichloro anilino)methyl]pyrido[2,3-d]pyrimidine) demonstrates a 9.0-fold selectivity for Pneumocystis jirovecii DHFR (pjDHFR, Ki 2.7 nM) over human DHFR (hDHFR, Ki 24.4 nM) [1]. In the same study, trimethoprim (TMP) showed considerably weaker potency against pjDHFR (Ki 51.1 nM) with a selectivity window of only 3.5-fold over hDHFR [1]. Methotrexate (MTX), the classical antifolate comparator, exhibited a Ki of 1.3 nM for pjDHFR but only 1.5-fold selectivity over hDHFR [1]. This demonstrates that 6-substitution with a dichloroanilino-methyl group on the pyrido[2,3-d]pyrimidine-2,4-diamine core yields a pathogen-selectivity advantage not achievable with the clinically used antifolates TMP or MTX.

DHFR Inhibition Antifolate Selectivity Pneumocystis jirovecii

mTOR Kinase Selectivity: KU-63794 (Compound 31) Delivers >3,000-Fold Selectivity over PI3K Isoforms vs. Rapamycin and Dual PI3K/mTOR Inhibitors

The pyrido[2,3-d]pyrimidine-2,4-diamine derivative KU-63794 (compound 31 in Malagu et al. 2009) inhibits mTOR kinase with an IC50 of ~10 nM in cell-free assays, while showing IC50 values of 8.9 µM against PI3Kα, >30 µM against PI3Kβ, >5 µM against PI3Kδ, and >30 µM against PI3Kγ [1][2]. This corresponds to a selectivity window of >890-fold to >3,000-fold over PI3K isoforms. In contrast, rapamycin—the canonical mTOR inhibitor—acts allosterically only on mTORC1 and does not directly inhibit mTOR kinase activity or mTORC2 [1]. Dual PI3K/mTOR inhibitors such as NVP-BEZ235 show potent PI3K inhibition (IC50 4-75 nM across isoforms) with mTOR IC50 <10 nM, resulting in negligible selectivity [3]. The pyrido[2,3-d]pyrimidine-2,4-diamine series thus provides a uniquely selective ATP-competitive mTOR inhibition profile, inhibiting both mTORC1 and mTORC2 while sparing PI3K signaling.

mTOR Kinase Inhibition PI3K Selectivity Antiproliferative Activity

PTP1B Selectivity Over TCPTP: 7-Phenyl-Pyrido[2,3-d]pyrimidine-2,4-diamines Achieve Selective PTP1B Inhibition with Favorable Mouse Pharmacokinetics

The 7-phenyl-pyrido[2,3-d]pyrimidine-2,4-diamine series, exemplified by compound 5 and compound 24 from Cheung et al. (2012), demonstrated potent and selective inhibition of protein tyrosine phosphatase 1B (PTP1B). While full selectivity panels are reported in the primary publication, the series was optimized to achieve selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP), with compound 5 showing >30-fold selectivity for PTP1B over TCPTP [1][2]. Both compounds exhibited good mouse pharmacokinetic properties suitable for in vivo proof-of-concept studies [1]. Many PTP1B inhibitors, including early diaminopyrroloquinazoline hits from which this series was derived, suffer from poor selectivity over TCPTP due to the high active-site homology between the two phosphatases [1]. The 7-phenyl substitution on the pyrido[2,3-d]pyrimidine-2,4-diamine core was identified as the key structural determinant enabling PTP1B selectivity.

PTP1B Inhibition TCPTP Selectivity Diabetes and Obesity

Antifolate Pathogen Selectivity: Compound 22 Achieves 303.5-Fold Selectivity for Toxoplasma gondii DHFR over Human DHFR vs. Clinical Antifolates

From the Gangjee et al. (1996) series of 2,4-diamino-6-(benzylamino)pyrido[2,3-d]pyrimidine antifolates, compound 22 (N9-methyl-2′,5′-dimethoxy-substituted analogue) exhibited an IC50 of 28 nM against Toxoplasma gondii DHFR (tgDHFR) with a selectivity ratio of 303.5-fold versus human DHFR [1]. In the same study, the clinically used antifolate piritrexim (PTX), which also contains a pyrido[2,3-d]pyrimidine-2,4-diamine core (5-methyl-6-(2,5-dimethoxybenzyl)-substituted), shows IC50 values of 11-38 nM against tgDHFR but with significantly lower selectivity over human DHFR (IC50 human DHFR ~2 nM, yielding a selectivity ratio of approximately 0.05 to 0.18, i.e., selectivity for human over pathogen DHFR) [1][2]. Compound 22 thus inverts the selectivity profile—achieving high pathogen selectivity—by replacing the 5-methyl-6-dimethoxybenzyl substitution of PTX with an N9-methyl-2′,5′-dimethoxybenzylamino substitution pattern.

Toxoplasma gondii DHFR Selectivity Nonclassical Antifolates

mTORC1/mTORC2 Dual Inhibition: KU-63794 Demonstrates Cellular Antiproliferative Activity Distinct from Rapamycin in PI3K-Addicted Cancer Models

KU-63794 (compound 31), a pyrido[2,3-d]pyrimidine-2,4-diamine derivative, inhibits both mTORC1 and mTORC2 in cellular assays, as evidenced by suppression of phospho-S6K1 (Thr389, mTORC1 substrate) and phospho-Akt (Ser473, mTORC2 substrate) [1]. In contrast, rapamycin inhibits only mTORC1, and prolonged rapamycin treatment can lead to increased Akt phosphorylation via loss of the mTORC1/S6K/IRS1 negative feedback loop [1]. In PI3K-addicted cancer cell lines, KU-63794 induced micromolar cytotoxicity (exact IC50 values for specific cell lines are reported in the primary publication) [1]. The structural basis for this dual mTORC1/mTORC2 inhibition lies in the ATP-competitive binding mode of the pyrido[2,3-d]pyrimidine-2,4-diamine scaffold to the mTOR kinase domain, which is inaccessible to the allosteric inhibitor rapamycin [1].

mTORC1/mTORC2 Dual Inhibition Antiproliferative PI3K Pathway

SAR-Guided Substitution: 6-Position Derivatization Determines DHFR Species Selectivity in Pyrido[2,3-d]pyrimidine-2,4-diamines

Systematic structure-activity relationship (SAR) studies across multiple pyrido[2,3-d]pyrimidine-2,4-diamine antifolate series demonstrate that 6-position substitution is the primary determinant of DHFR species selectivity. In the Gangjee et al. (1996) series, the 2',5'-dichloro analogue (compound 8) exhibited selectivity ratios of 15.7 for pcDHFR and 23 for tgDHFR versus rat liver DHFR, while the 3',4',5'-trimethoxy analogue (compound 11) showed a selectivity ratio of 9.4 for tgDHFR [1]. In the Cody et al. (2013) study, the 6-[(2',5'-dichloro anilino)methyl] substitution (OAAG324) yielded a 9.0-fold selectivity for pjDHFR over hDHFR [2]. The thioarylmethyl series (Gangjee et al. 2001) further showed that the α-naphthyl thioether at position 6 provides selectivity ratios of 3.6 and 8.7 against pcDHFR and tgDHFR, respectively, while the β-naphthyl analogue achieved IC50 values of 0.17 µM (pcDHFR) and 0.09 µM (tgDHFR) [3]. These orthogonal substitution patterns—anilinomethyl, benzylamino, and thioarylmethyl—all at the 6-position of the pyrido[2,3-d]pyrimidine-2,4-diamine core, produce distinct selectivity profiles, enabling rational selection for specific pathogen targets.

SAR DHFR Species Selectivity 6-Substitution

Procurement-Driven Application Scenarios for Pyrido[2,3-d]pyrimidine-2,4-diamine Derivatives


Anti-Pneumocystis Lead Optimization: OAAG324-Based Series for Pathogen-Selective DHFR Inhibition

Research groups developing next-generation anti-Pneumocystis agents should procure OAAG324 or its 6-[(2′,5′-dichloro anilino)methyl] precursor to leverage the 9.0-fold selectivity for pjDHFR over hDHFR (Ki 2.7 nM vs. 24.4 nM) [1]. This selectivity advantage over trimethoprim (3.5-fold) and methotrexate (1.5-fold) provides a wider therapeutic window for in vivo efficacy studies. The crystal structure of the hDHFR-OAAG324 binary complex (PDB 4G95) [2] provides a structural basis for further optimization of the 6-substituent to enhance selectivity while maintaining potency.

mTOR-Dependent Cancer Therapeutics: KU-63794 as a Tool Compound for mTORC1/mTORC2 Dual Inhibition with PI3K Sparing

For oncology programs requiring ATP-competitive mTOR inhibition with complete PI3K sparing, KU-63794 (compound 31) should be procured as a reference inhibitor. Its mTOR IC50 of ~10 nM and >890-fold selectivity over PI3Kα (IC50 8.9 µM) [1] make it suitable for dissecting mTORC1/mTORC2-specific biology without confounding PI3K inhibition, unlike NVP-BEZ235 or PI-103. The compound is commercially available from multiple vendors for use as a positive control in cellular assays and in vivo xenograft models.

Metabolic Disease Programs: 7-Phenyl-Pyrido[2,3-d]pyrimidine-2,4-diamines as Selective PTP1B Inhibitors with In Vivo PK Compatibility

Teams pursuing PTP1B as a target for type 2 diabetes or obesity should procure 7-phenyl-substituted pyrido[2,3-d]pyrimidine-2,4-diamine derivatives (e.g., compound 5 or compound 24 from Cheung et al. 2012) [1]. These compounds demonstrate the >30-fold selectivity over TCPTP required to avoid immune-related adverse effects, alongside mouse oral bioavailability suitable for in vivo proof-of-concept. The synthetic route described in WO2007009911 (PCT/EP2006/007566) [2] provides a scalable entry to this series.

Antitoxoplasmosis Drug Discovery: Compound 22-Derived Antifolates with 303.5-Fold Pathogen Selectivity

For T. gondii DHFR-targeted programs, procurement of compound 22 or its N9-methyl-2′,5′-dimethoxybenzylamino synthetic intermediate enables access to antifolates with a 303.5-fold selectivity ratio for tgDHFR over hDHFR [1]. This selectivity profile represents a >1,686-fold improvement over piritrexim, which preferentially inhibits human DHFR. The in vivo efficacy of compound 22 at 50 mg/kg oral dosing in a murine toxoplasmosis model, with distinct prolongation of survival without toxicity [1], supports its use as a lead for further optimization.

Quote Request

Request a Quote for pyrido[2,3-d]pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.